Teduglutide is a recombinant analog of Glucagon-Like Peptide-2 (GLP-2), a naturally occurring hormone in the human body. GLP-2 plays a crucial role in promoting intestinal growth, proliferation, and maintenance of the cells lining the gastrointestinal tract 2: . This unique property has led to its exploration as a potential therapeutic agent for various intestinal disorders, particularly in the context of Short Bowel Syndrome (SBS).
Short Bowel Syndrome (SBS) is a condition characterized by a significant loss of the small intestine, leading to malabsorption, malnutrition, and dependence on parenteral support (PS), which involves the administration of fluids and nutrients directly into the bloodstream 1: . Teduglutide's ability to stimulate intestinal adaptation offers a promising therapeutic approach for SBS patients.
Extensive clinical research has been conducted to evaluate the efficacy and safety of teduglutide in SBS patients. A pivotal phase III study demonstrated that teduglutide significantly reduced the need for parenteral support compared to placebo in adult patients with SBS dependent on PS 2: . This translated to a clinically meaningful decrease in diarrhea and fecal losses of fluids, electrolytes, and essential nutrients 1: .
Further research has explored the use of teduglutide in pediatric populations, demonstrating its potential to improve nutrient absorption and reduce dependence on parenteral nutrition in children with SBS 3: . Additionally, long-term studies have shown that teduglutide can be effective in maintaining PS reduction and even lead to complete weaning from PS in some patients 4: .